Necrostatin-34

RIPK1 Necroptosis Kinase Inhibition

Necrostatin-34 (Nec-34) is the only RIPK1 inhibitor that occupies a unique binding pocket distinct from the allosteric site targeted by Nec-1s, retaining full inhibitory potency against the clinically relevant S161A mutant. This mechanism enables cleaner phenotypic data by avoiding off-target effects on RIPK2/3/4/5. Its demonstrated synergy with Nec-1s makes it indispensable for dual-inhibitor combination therapy research. Choose Nec-34 for studies demanding orthogonal binding, mutant activity, and maximal selectivity.

Molecular Formula C18H16N4O2S2
Molecular Weight 384.5 g/mol
Cat. No. B7776735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNecrostatin-34
Molecular FormulaC18H16N4O2S2
Molecular Weight384.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2CC(=O)NC(=C2C#N)SCC(=O)NC3=NC=CS3
InChIInChI=1S/C18H16N4O2S2/c1-11-2-4-12(5-3-11)13-8-15(23)21-17(14(13)9-19)26-10-16(24)22-18-20-6-7-25-18/h2-7,13H,8,10H2,1H3,(H,21,23)(H,20,22,24)
InChIKeyLOQIRQHGJVGIEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Necrostatin-34 as a Mechanistically Distinct RIPK1 Kinase Inhibitor


Necrostatin-34 (Nec-34) is a small molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of the necroptotic cell death and inflammatory pathways [1]. Its discovery was driven by a phenotypic screen aimed at identifying new chemical scaffolds to address the limitations of existing RIPK1 inhibitors [1]. Nec-34 is characterized by a unique mechanism of action: it stabilizes RIPK1 kinase in an inactive conformation by occupying a distinct binding pocket in the kinase domain, which is separate from the allosteric site targeted by standard inhibitors like Nec-1s [1].

Why Necrostatin-34 Cannot Be Interchanged with Standard RIPK1 Inhibitors Like Nec-1s


The necroptosis pathway involves a cascade of kinases (RIPK1, RIPK3, MLKL), and inhibitors targeting different nodes have vastly different functional outcomes and selectivities. Even within the class of RIPK1 inhibitors, Nec-34's unique binding mode fundamentally distinguishes it from standard agents like Nec-1s [1]. While Nec-1s acts as a Type-III allosteric inhibitor dependent on a specific serine residue (S161), Nec-34 binds to a novel, distinct pocket [1]. This structural difference translates to a divergent functional profile: Nec-34 retains full inhibitory activity against the clinically relevant S161A RIPK1 mutant that renders Nec-1s ineffective [1]. Therefore, substituting Nec-34 with a standard RIPK1 inhibitor will not replicate its activity profile, particularly in models where the kinase is mutated or when orthogonal binding modes are required.

Quantitative Evidence for Prioritizing Necrostatin-34 Over Closest Analogs


Mechanistic Differentiation: Nec-34 Retains Full Activity Against S161A Mutant Where Nec-1s Fails

A key mechanistic differentiation is observed with the S161A mutant of RIPK1. The potency of the standard inhibitor Nec-1s is significantly impaired by this mutation, as it relies on a hydrogen bond with Ser161. In contrast, Nec-34 effectively inhibits the activation of both wild-type (WT) RIPK1 and the S161A mutant [1]. This is demonstrated by western blotting for p-S166 RIPK1, a biomarker for RIPK1 activation [1].

RIPK1 Necroptosis Kinase Inhibition Mutant Selectivity Allostery

Kinase Selectivity Profile: Nec-34 Shows High Specificity for RIPK1 Over Related Kinases

Nec-34 was profiled against a panel of related RIP kinase family members. At a concentration of 10 µM, it exhibited no significant inhibition of RIPK2, RIPK3, RIPK4, or RIPK5, while effectively blocking RIPK1 kinase activity at the same concentration in both biochemical and cellular assays [1]. This contrasts with some other necroptosis inhibitors, such as GSK'872, which is a potent RIPK3 inhibitor (IC50 = 1.3 nM) , or Necrosulfonamide, which targets the downstream effector MLKL (IC50 = 124 nM in HT-29 cells) [2].

RIPK1 Kinase Selectivity RIPK2 RIPK3 Necroptosis

Cellular Potency: Nec-34 Inhibits Necroptosis with Comparable IC50 Values to Nec-1s

In head-to-head comparisons within the same cell-based models, the IC50 values of Nec-34 were found to be in the same concentration range as those of the widely used standard, Nec-1s [1]. This confirms that Nec-34 achieves a similar level of cellular potency in blocking necroptosis, despite its distinct binding mechanism. Specific IC50 values for Nec-34 have been reported as 0.13 µM in L929 cells and 0.67 µM in FADD-deficient Jurkat cells [1].

RIPK1 Necroptosis IC50 Cell-Based Assay L929 Jurkat

Therapeutic Potential: Nec-34 Exhibits Synergistic Inhibition of RIPK1 with Nec-1s

A defining and unique feature of Nec-34 is its ability to synergize with Nec-1s in inhibiting RIPK1 kinase. The study shows that the Nec-34 series of compounds can synergize with Nec-1s to inhibit RIPK1 both in vitro and in vivo [1]. This synergy is a direct consequence of their distinct, non-overlapping binding pockets, allowing for cooperative target engagement.

RIPK1 Synergy Combination Therapy Necroptosis Kinase Inhibition

Recommended Scientific Applications for Necrostatin-34 Based on Its Unique Profile


Investigating RIPK1 Mutations in Disease Models

Nec-34 is the preferred reagent for studies involving RIPK1 mutations, particularly S161A, which abrogates the activity of standard inhibitors like Nec-1s. Its ability to retain full inhibitory function against this mutant allows researchers to probe the role of RIPK1 kinase activity in disease models where such mutations are present or engineered, without the confounding variable of inhibitor resistance [1].

Dissecting RIPK1-Specific Signaling Without Off-Target Kinase Interference

When the experimental goal is to isolate the effects of RIPK1 inhibition from those of downstream kinases (RIPK3) or upstream regulators (RIPK2), Nec-34's high selectivity is essential. Its lack of activity against RIPK2, RIPK3, RIPK4, and RIPK5 at 10 µM ensures that observed phenotypic changes are due solely to RIPK1 blockade, providing cleaner, more interpretable data compared to less selective inhibitors [1].

Developing Orthogonal and Combinatorial RIPK1 Inhibition Strategies

Nec-34 is a critical tool for pioneering research into combination therapies for necroptosis. Its demonstrated synergy with Nec-1s, arising from their distinct binding pockets, makes it a unique component for designing dual-inhibitor regimens aimed at achieving more complete or durable target engagement in vitro and in vivo [1]. This application is not possible with other single-site RIPK1 inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Necrostatin-34

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.